Cas no 343926-29-4 (2-amino-4-methylpentan-3-one)
2-amino-4-methylpentan-3-one Chemical and Physical Properties
Names and Identifiers
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- 2-amino-4-methylpentan-3-one
- SCHEMBL11041173
- 343926-29-4
- AKOS006365458
- EN300-1870401
-
- Inchi: 1S/C6H13NO/c1-4(2)6(8)5(3)7/h4-5H,7H2,1-3H3
- InChI Key: BJIHGSFDJQIJRK-UHFFFAOYSA-N
- SMILES: O=C(C(C)N)C(C)C
Computed Properties
- Exact Mass: 115.099714038g/mol
- Monoisotopic Mass: 115.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 88.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.1Ų
2-amino-4-methylpentan-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870401-0.05g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1870401-0.1g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1870401-0.25g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1870401-0.5g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1870401-1.0g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1870401-2.5g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1870401-5.0g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1870401-10.0g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1870401-1g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1870401-5g |
2-amino-4-methylpentan-3-one |
343926-29-4 | 5g |
$1614.0 | 2023-09-18 |
2-amino-4-methylpentan-3-one Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-amino-4-methylpentan-3-one
Recent Advances in the Study of 343926-29-4 and 2-amino-4-methylpentan-3-one in Chemical Biology and Pharmaceutical Research
The compound with CAS number 343926-29-4, structurally related to 2-amino-4-methylpentan-3-one, has recently garnered significant attention in chemical biology and pharmaceutical research. This brief synthesizes the latest findings regarding these compounds, focusing on their synthesis, biological activities, and potential therapeutic applications. The structural similarity between 343926-29-4 and 2-amino-4-methylpentan-3-one suggests overlapping pharmacological properties, making them interesting targets for drug discovery and development.
Recent studies have explored the synthetic pathways for 343926-29-4, highlighting its role as a key intermediate in the production of bioactive molecules. Researchers have optimized its synthesis through novel catalytic methods, improving yield and purity. Concurrently, 2-amino-4-methylpentan-3-one has been investigated for its potential as a building block in peptidomimetics and small-molecule inhibitors. Its unique stereochemistry and functional groups make it a versatile scaffold for medicinal chemistry applications.
In vitro and in vivo studies have demonstrated that derivatives of 343926-29-4 exhibit promising activity against various biological targets, including enzymes involved in inflammatory pathways and cancer progression. Similarly, 2-amino-4-methylpentan-3-one has shown modulatory effects on neurotransmitter systems, suggesting potential applications in neurological disorders. These findings are supported by molecular docking studies, which reveal high binding affinities for specific protein targets.
The pharmacokinetic properties of these compounds have also been a focus of recent research. Studies indicate that 343926-29-4 derivatives possess favorable absorption and distribution profiles, while modifications to the 2-amino-4-methylpentan-3-one scaffold have improved metabolic stability. These advancements address previous limitations and enhance the compounds' drug-like characteristics.
Ongoing clinical investigations are exploring the therapeutic potential of these molecules in various disease models. Preliminary results suggest efficacy in reducing tumor growth and modulating immune responses, positioning them as candidates for further development. However, challenges remain in optimizing selectivity and minimizing off-target effects.
In conclusion, the latest research on 343926-29-4 and 2-amino-4-methylpentan-3-one underscores their significance in pharmaceutical development. Continued exploration of their chemical properties and biological activities may yield novel therapeutic agents with applications across multiple disease areas. Future studies should focus on structure-activity relationships and translational potential to fully realize their clinical value.
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